1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene
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Overview
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a trifluoroethoxy group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoroethoxy group can be reduced to form simpler alkoxy derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield substituted benzene derivatives.
- Oxidation reactions yield carboxylic acids or aldehydes.
- Reduction reactions yield simpler alkoxy derivatives .
Scientific Research Applications
1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole
Uniqueness: 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene is unique due to the presence of both a trifluoroethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
350-54-9 |
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Molecular Formula |
C9H8ClF3O |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H8ClF3O/c1-6-3-2-4-7(5-6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
InChI Key |
IUFHPFGLGWPGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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